molecular formula C11H9FN2O2 B1490422 6-(2-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098035-11-9

6-(2-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1490422
CAS RN: 2098035-11-9
M. Wt: 220.2 g/mol
InChI Key: HPCSTNZQFQMLNY-UHFFFAOYSA-N
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Description

The compound is a derivative of the benzodiazepine class of drugs . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .


Synthesis Analysis

While specific synthesis information for this compound was not found, related compounds such as midazolam and its analogues have been synthesized using isocyanide reagents . The process involves one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions .

Scientific Research Applications

Structural and Synthesis Insights

  • Tetrahydropyrimidine derivatives exhibit unique structural characteristics, such as specific dihedral angles and distances between atoms, contributing to their molecular stability and reactivity. For instance, studies on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors demonstrate detailed crystallographic analysis, highlighting the significance of molecular geometry in biological activity (Li et al., 2005).

Potential Biological Applications

  • The synthesis and characterization of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives reveal their structural and spectral properties. These compounds have been explored for their electronic structures through density functional theory (DFT) and time-dependent (TD-DFT) computation, indicating potential for diverse biological activities (Ashraf et al., 2019).

  • A study on the synthesis and preliminary in vitro cytotoxic evaluation of dihydropyrimidine-2,4(1H,3H)-dione derivatives demonstrates their potential as anticancer agents. These compounds were synthesized through a multi-step process, highlighting the versatility of tetrahydropyrimidine scaffolds in medicinal chemistry (Udayakumar et al., 2017).

Chemical Properties and Reactions

  • The chemical reactivity and properties of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones are explored through their synthesis and reactions with various compounds. These studies shed light on the mechanisms and potential applications of tetrahydropyrimidine derivatives in organic synthesis (Rubinov et al., 2008).

properties

IUPAC Name

6-(2-fluorophenyl)-3-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-14-10(15)6-9(13-11(14)16)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCSTNZQFQMLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(NC1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Fluorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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